6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, a sulfonamide group, and a phenyl ring attached to a pyrazine moiety via an ether linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of Chlorine and Fluorine Substituents: The chlorination and fluorination of the pyridine ring can be achieved using reagents such as thionyl chloride and fluorine gas or other fluorinating agents under controlled conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chlorinated and fluorinated pyridine with sulfonamide precursors in the presence of a base.
Formation of the Pyrazine Ether Linkage: The final step involves the coupling of the phenyl ring with the pyrazine moiety through an ether linkage, which can be achieved using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group and the pyrazine moiety.
Coupling Reactions: The phenyl ring and the pyrazine moiety can participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be utilized.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) can be used in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfonamide group or the pyrazine moiety.
Scientific Research Applications
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: The sulfonamide group can mimic the structure of natural substrates or cofactors, leading to competitive or non-competitive inhibition of enzyme activity.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.
Disruption of Biological Pathways: By interacting with key proteins or nucleic acids, the compound can disrupt essential biological pathways, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide can be compared with other similar compounds, such as:
Sulfonamide Derivatives: Other sulfonamide compounds with different substituents on the pyridine ring or the phenyl ring can be compared in terms of their biological activities and chemical properties.
Fluorinated Pyridines: Compounds with fluorine substituents on the pyridine ring can be compared to evaluate the impact of fluorination on their reactivity and biological activities.
Pyrazine Derivatives: Compounds containing the pyrazine moiety can be compared to understand the role of the pyrazine ring in modulating the compound’s properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-chloro-5-fluoro-N-(3-pyrazin-2-yloxyphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3S/c16-15-13(17)7-12(8-20-15)25(22,23)21-10-2-1-3-11(6-10)24-14-9-18-4-5-19-14/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVVFPQUBBJMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC(=C(N=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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